molecular formula C21H15ClN2O2 B2500928 (E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)nicotinamide CAS No. 325700-27-4

(E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)nicotinamide

Cat. No.: B2500928
CAS No.: 325700-27-4
M. Wt: 362.81
InChI Key: CWZDPKTUHDEESK-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C21H15ClN2O2 and its molecular weight is 362.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)nicotinamide is a synthetic compound classified as an arylamide. Its structure incorporates a 4-chlorophenyl group linked through an acrylamide moiety to a nicotinamide core, which is significant for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 345.81 g/mol
  • Structural Characteristics : The compound features functional groups such as amide and acrylamide, which are known for their reactivity and biological significance.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound often exhibit significant anticancer properties. A study highlighted that related compounds demonstrated potent activity in inducing apoptosis in breast cancer cells by activating caspases and inhibiting microtubule polymerization, mechanisms commonly targeted by established anticancer agents.

Enzyme Inhibition

The presence of the chlorophenyl group may enhance the compound's interaction with biological targets, potentially leading to enzyme inhibition. For instance, certain derivatives have shown promising results in inhibiting kinases involved in oncogenic pathways, such as AKT2/PKBβ, which is crucial in glioma malignancy . This suggests that this compound could be investigated for similar inhibitory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general outline includes:

  • Formation of Acrylamide : Reacting appropriate aniline derivatives with acryloyl chloride.
  • Amidation : Coupling the resulting acrylamide with nicotinamide under suitable conditions.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Comparative Analysis

The following table summarizes key features of structurally similar compounds and their biological activities:

Compound NameKey FeaturesBiological Activity
N-(4-acetylphenyl)nicotinamideBasic nicotinamide structureModerate anticancer activity
N-[4-(3-fluorophenyl)acryloyl]nicotinamideFluorinated analogPotentially different reactivity
N-[4-(3-methoxyphenyl)acryloyl]nicotinamideMethoxy substituentVaries in solubility and activity

Case Studies

  • In Vitro Studies : Preliminary studies demonstrated that compounds related to this compound effectively inhibited growth in glioblastoma cell lines while exhibiting lower toxicity towards non-cancerous cells .
  • High-Throughput Screening : A series of N-phenyl nicotinamides were identified as potent inducers of apoptosis through high-throughput screening assays, suggesting that modifications around the nicotinamide core can significantly enhance biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)nicotinamide have shown promise as anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and inhibition of microtubule polymerization. For instance:

  • Case Study : A novel series of N-phenyl nicotinamides was identified as potent inducers of apoptosis in breast cancer cells (Cai et al., 2003).
  • Mechanism : The compound inhibits cell proliferation by promoting cell cycle arrest at the G1 phase.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Research has indicated that derivatives of nicotinamide exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Findings : Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections (Patel & Shaikh, 2010).

Antioxidant Properties

The antioxidant capabilities of compounds containing the N-arylacetamide group have been explored, revealing that they possess significant antioxidant activity comparable to ascorbic acid.

  • Research Insight : Certain chalcones with structural similarities to this compound showed potential in mitigating oxidative stress-related conditions (Nguyen et al., 2021).

Future Research Directions

Given the preliminary findings regarding the biological activities of this compound, future research should focus on:

  • In Vivo Studies : Conducting animal model studies to evaluate the efficacy and safety profile of the compound.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its anticancer and antimicrobial properties.
  • Structure-Activity Relationship Analysis : Exploring modifications to the chemical structure to optimize biological activity.

Properties

IUPAC Name

N-[4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c22-18-8-3-15(4-9-18)5-12-20(25)16-6-10-19(11-7-16)24-21(26)17-2-1-13-23-14-17/h1-14H,(H,24,26)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZDPKTUHDEESK-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.